molecular formula C16H24N2O3S B5417634 3-cyclopentyl-N-{4-[(dimethylamino)sulfonyl]phenyl}propanamide

3-cyclopentyl-N-{4-[(dimethylamino)sulfonyl]phenyl}propanamide

货号 B5417634
分子量: 324.4 g/mol
InChI 键: LPCOMNHNVVZNJM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-cyclopentyl-N-{4-[(dimethylamino)sulfonyl]phenyl}propanamide, commonly known as CP-690,550, is a small molecule drug that has gained immense attention in the field of immunology. It was first discovered by Pfizer in the early 2000s and has been extensively studied for its potential therapeutic applications in the treatment of autoimmune diseases. CP-690,550 is a selective inhibitor of Janus kinase 3 (JAK3), a key enzyme involved in the signaling pathways of various cytokines, including interleukins and interferons.

作用机制

CP-690,550 selectively inhibits 3-cyclopentyl-N-{4-[(dimethylamino)sulfonyl]phenyl}propanamide, a key enzyme involved in the signaling pathways of various cytokines, including interleukins and interferons. By inhibiting this compound, CP-690,550 blocks the downstream signaling pathways that lead to inflammation and immune responses. This mechanism of action makes CP-690,550 an attractive target for the treatment of autoimmune diseases.
Biochemical and Physiological Effects:
CP-690,550 has been shown to reduce inflammation and immune responses in preclinical and clinical studies. It has also been shown to improve clinical symptoms and disease activity in patients with autoimmune diseases, including rheumatoid arthritis and psoriasis. CP-690,550 has a favorable safety profile, with most adverse events being mild to moderate in severity.

实验室实验的优点和局限性

CP-690,550 has several advantages for lab experiments, including its high selectivity for 3-cyclopentyl-N-{4-[(dimethylamino)sulfonyl]phenyl}propanamide and its well-established mechanism of action. However, CP-690,550 is a small molecule drug, which may limit its effectiveness in certain disease states. Additionally, CP-690,550 has a short half-life, which may require frequent dosing in clinical settings.

未来方向

There are several future directions for the study of CP-690,550. One area of research is the development of more potent and selective 3-cyclopentyl-N-{4-[(dimethylamino)sulfonyl]phenyl}propanamide inhibitors. Another area of research is the identification of biomarkers that can predict response to CP-690,550 in patients with autoimmune diseases. Additionally, CP-690,550 may have potential applications in the treatment of other diseases, including cancer and infectious diseases. Ongoing research will continue to explore the potential therapeutic applications of CP-690,550.
In conclusion, CP-690,550 is a small molecule drug that has shown promising results in the treatment of autoimmune diseases. Its selective inhibition of this compound makes it an attractive target for the development of new therapies. Ongoing research will continue to explore the potential therapeutic applications of CP-690,550 and its derivatives.

合成方法

The synthesis of CP-690,550 involves the reaction of 4-(4-methylpiperazin-1-yl)-2-(trifluoromethyl)aniline with 3-cyclopentylpropanoyl chloride in the presence of triethylamine. The resulting product is then reacted with dimethyl sulfonamide to yield CP-690,550. The synthesis method has been optimized to produce high yields and purity of the final product.

科学研究应用

CP-690,550 has been extensively studied for its potential therapeutic applications in the treatment of autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also shown promising results in the treatment of transplant rejection and certain types of cancer. CP-690,550 has been tested in preclinical and clinical trials, and its safety and efficacy have been established.

属性

IUPAC Name

3-cyclopentyl-N-[4-(dimethylsulfamoyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3S/c1-18(2)22(20,21)15-10-8-14(9-11-15)17-16(19)12-7-13-5-3-4-6-13/h8-11,13H,3-7,12H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPCOMNHNVVZNJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CCC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。